3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:
- A 4-oxo-3,4-dihydroquinazoline core with a benzyl substituent at position 2.
- A sulfanyl linkage at position 2, connected to a 2-(2,5-dimethylphenyl)-2-oxoethyl group.
- A furan-2-ylmethyl carboxamide group at position 5.
Quinazoline derivatives are known for diverse biological activities, including enzyme inhibition (e.g., kinase or protease inhibition) and antimicrobial properties .
Properties
IUPAC Name |
3-benzyl-2-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O4S/c1-20-10-11-21(2)26(15-20)28(35)19-39-31-33-27-16-23(29(36)32-17-24-9-6-14-38-24)12-13-25(27)30(37)34(31)18-22-7-4-3-5-8-22/h3-16H,17-19H2,1-2H3,(H,32,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWCQCSQMCKJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinazoline core, a furan moiety, and a sulfanyl group. Its molecular formula is .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of specific pathways.
- Antimicrobial Properties : There is evidence suggesting activity against certain bacterial strains.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In a study conducted on various cancer cell lines (e.g., breast and colon cancer), the compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Inhibition of COX Enzymes : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies demonstrated an IC50 value of 5 µM against COX-II .
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| COX-I | 10 | Low |
| COX-II | 5 | Moderate |
Antimicrobial Properties
The antimicrobial activity of the compound has also been explored:
- Bacterial Strains Tested : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be around 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antibacterial activity .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds similar to the one have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The structural modifications in this compound may enhance its potency and selectivity against cancer cells.
-
COX Inhibition :
- Research indicates that quinazoline derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. Studies have shown that certain modifications can increase COX-2 inhibitory activity, making them potential candidates for anti-inflammatory drugs .
-
Antimicrobial Properties :
- Some quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The sulfanyl group may contribute to this activity by enhancing the compound's ability to penetrate bacterial membranes or interact with microbial enzymes.
Biochemical Applications
-
Enzyme Inhibition Studies :
- The compound's structure allows for interactions with various enzymes. For instance, compounds with similar frameworks have been evaluated for their ability to inhibit enzymes like acetylcholinesterase and alpha-glucosidase, which are relevant in treating Alzheimer's disease and diabetes respectively .
-
In Silico Studies :
- Computational studies can provide insights into the binding affinities of this compound with target proteins. Molecular docking studies have been employed to predict how well this compound can fit into the active sites of target enzymes, aiding in the design of more effective derivatives.
Case Studies
- Synthesis and Biological Evaluation :
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of similar compounds revealed that modifications at the benzyl and furan positions could lead to increased potency against cancer cell lines. This highlights the importance of structural diversity in developing new therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogues and their differentiating features:
Key Observations :
Physicochemical Properties
Comparative physicochemical data (estimated):
| Property | Target Compound | N-Benzyl-4-oxo-2-sulfanyl | 477329-16-1 |
|---|---|---|---|
| LogP | ~3.8 | ~4.1 | ~2.9 |
| Water Solubility | Low | Low | Moderate |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 |
Implications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
